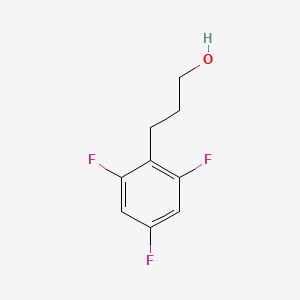

3-(2,4,6-Trifluorophenyl)propan-1-ol

Description

3-(2,4,6-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a propanol chain (-CH₂CH₂CH₂OH) attached to a 2,4,6-trifluorophenyl group. The trifluorophenyl moiety introduces strong electron-withdrawing effects due to the inductive and resonance properties of fluorine, which significantly influence the compound’s chemical reactivity, polarity, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, where fluorine substitution is leveraged to modulate bioavailability, metabolic stability, and surface properties .

Properties

IUPAC Name |

3-(2,4,6-trifluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMHADXJJAUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCCO)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695278 | |

| Record name | 3-(2,4,6-Trifluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377084-10-1 | |

| Record name | 3-(2,4,6-Trifluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-(2,4,6-Trifluorophenyl)propan-1-ol typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, reduced alcohol derivatives, and substituted trifluorophenyl derivatives .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)propan-1-ol has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)propan-1-ol involves its interaction with molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and inferred properties of 3-(2,4,6-Trifluorophenyl)propan-1-ol and related fluorinated compounds:

Reactivity and Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in 3-(2,4,6-Trifluorophenyl)propan-1-ol enables strong hydrogen bonding, increasing its solubility in polar solvents (e.g., water, ethanol) compared to ketone analogs like 3,3,3-trifluoro-1-phenylpropanone .

- Crystallographic Behavior : Symmetrical fluorination promotes ordered crystal packing. For example, in related benzofuran derivatives, fluorophenyl groups form dihedral angles >75° with adjacent rings, reducing steric hindrance and enabling π-π interactions (center-center distance ~3.56 Å) .

Research Findings and Data Gaps

- Synthetic Routes: Fluorinated propanols are typically synthesized via Grignard reactions or catalytic hydrogenation of corresponding ketones, though yields depend on fluorine’s steric and electronic effects .

- Toxicity: Limited data exist for this compound, but fluorinated alcohols generally exhibit lower acute toxicity than chlorinated counterparts due to reduced bioaccumulation .

Biological Activity

3-(2,4,6-Trifluorophenyl)propan-1-ol is an organic compound characterized by a trifluorophenyl group attached to a propanol structure. This compound has garnered attention in medicinal chemistry due to its unique structural features that enhance its biological activity. The presence of trifluoromethyl groups is known to improve metabolic stability and bioavailability, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C10H10F3O

- Molecular Weight : 202.18 g/mol

- Structure : The compound consists of a propan-1-ol backbone with a trifluorophenyl substituent, which significantly influences its chemical reactivity and biological interactions.

The mechanism by which 3-(2,4,6-Trifluorophenyl)propan-1-ol exerts its biological effects involves:

- Hydrophobic Interactions : The trifluorophenyl group enhances the compound's ability to interact with hydrophobic pockets in enzymes and receptors.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, stabilizing interactions with biological macromolecules.

Biological Activity

Research indicates that 3-(2,4,6-Trifluorophenyl)propan-1-ol exhibits significant biological activity across various domains:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Investigations into the compound's antiproliferative effects have shown promise in targeting cancer cell lines. The trifluoromethyl group appears to enhance its potency against specific cancer types.

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, indicating potential roles in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of 3-(2,4,6-Trifluorophenyl)propan-1-ol on various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 3-(2,4,6-Trifluorophenyl)propan-1-ol with cytochrome P450 enzymes revealed that it acts as an inhibitor, affecting drug metabolism pathways. The inhibition was characterized by a competitive mechanism, indicating that the compound may alter the pharmacokinetics of co-administered drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.